molecular formula C7H11N3NaO6S B1665841 Avibactam sodium CAS No. 1192491-61-4

Avibactam sodium

カタログ番号: B1665841
CAS番号: 1192491-61-4
分子量: 288.24 g/mol
InChIキー: AXVUNLXMABVHIF-JBUOLDKXSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Avibactam sodium is a non-beta-lactam beta-lactamase inhibitor developed to combat antibiotic resistance in Gram-negative bacterial pathogens. It is often used in combination with ceftazidime, a third-generation cephalosporin, to treat complicated intra-abdominal infections and complicated urinary tract infections caused by multi-drug resistant bacteria .

準備方法

Synthetic Routes and Reaction Conditions: The preparation of avibactam sodium involves several steps. One method includes the reaction of sodium 2-ethylhexanoate with an intermediate compound K. The intermediate compound K is synthesized through a series of reactions starting from compound J, which reacts with ammonium formate, formic acid, and triethylamine in the presence of a catalyst. This reaction removes benzyl groups to form compound K1. Compound K1 then undergoes sulfonation and crystallization to yield the final product .

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves chiral resolution using oxalic acid, ring-closing using solid phosgene, and hydrolysis using lithium hydroxide. These steps ensure high yield and suitability for large-scale production .

化学反応の分析

Types of Reactions: Avibactam sodium primarily undergoes hydrolysis and recyclisation reactions. It inhibits serine beta-lactamases by acylating the nucleophilic active site serine. The recyclisation of the avibactam-derived carbamoyl complex is favored over hydrolysis, which is crucial for its potency .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include the inactivated beta-lactamase enzyme and the hydrolyzed this compound .

科学的研究の応用

Clinical Applications

  • Treatment of Infections
    • Avibactam sodium is used in combination with ceftazidime to treat complicated urinary tract infections and intra-abdominal infections caused by Gram-negative bacteria. The combination has shown effectiveness against strains resistant to other antibiotics .
  • Case Studies
    • A notable case involved a child with a brain abscess caused by carbapenem-resistant Pseudomonas aeruginosa. The patient was treated with intravenous ceftazidime/avibactam and intrathecal colistimethate sodium, leading to successful resolution of the infection .
    • Another case reported the use of ceftazidime/avibactam for a persistent bloodstream infection caused by multidrug-resistant Klebsiella pneumoniae, highlighting its utility in severe infections where traditional treatments failed .

Research Findings

Recent studies have expanded the understanding of this compound's applications:

  • Pharmaceutical Development : Research has focused on enhancing the oral bioavailability of avibactam through prodrug formulations. These formulations aim to improve the pharmacokinetic profile, allowing for oral administration rather than intravenous use .
  • Stability Studies : Investigations into the physical stability of different crystalline forms of this compound have shown that certain forms exhibit enhanced stability under various environmental conditions, which is critical for pharmaceutical formulation .

Data Tables

Application Description Reference
Treatment of UTIsEffective against complicated urinary tract infections caused by resistant Gram-negative bacteria.
Brain Abscess TreatmentSuccessful case study involving carbapenem-resistant Pseudomonas aeruginosa.
Bloodstream InfectionsUsed in persistent bloodstream infections due to multidrug-resistant Klebsiella pneumoniae.
Stability AnalysisStudies on crystalline forms showing stability under stress conditions.

作用機序

アビバクタムナトリウムは、活性部位セリンと共有結合的で可逆的な結合を形成することによって、β-ラクタマーゼ酵素を阻害します。 これにより、酵素はβ-ラクタム系抗生物質を加水分解することができなくなり、耐性菌に対する抗生物質の活性が回復します。 この化合物は、クラスA、クラスC、および一部のクラスDβ-ラクタマーゼに効果的です .

類似化合物:

  • クラブラネート
  • タゾバクタム
  • スルバクタム

比較: アビバクタムナトリウムは、クラスA、クラスC、および一部のクラスD酵素を含む、より幅広いβ-ラクタマーゼを阻害する能力においてユニークです。 クラブラネート、タゾバクタム、スルバクタムとは異なり、アビバクタムナトリウムは、肺炎桿菌カルバペネマーゼやその他の耐性β-ラクタマーゼに効果的です .

アビバクタムナトリウムのユニークなジアザビシクロオクタン骨格と、その可逆的な阻害メカニズムにより、強力で汎用性の高いβ-ラクタマーゼ阻害剤となっています .

類似化合物との比較

生物活性

Avibactam sodium, a semi-synthetic, non-β-lactam β-lactamase inhibitor, has emerged as a crucial agent in combating multi-drug-resistant Gram-negative bacterial infections. This article provides a comprehensive overview of the biological activity of this compound, detailing its mechanisms of action, pharmacological properties, clinical applications, and case studies demonstrating its effectiveness.

Avibactam functions primarily as a β-lactamase inhibitor, restoring the efficacy of β-lactam antibiotics against resistant bacterial strains. It is particularly effective against Ambler class A, class C, and some class D β-lactamases. The compound achieves this by forming a stable acyl-enzyme complex with β-lactamases, preventing the hydrolysis of β-lactam antibiotics such as ceftazidime and enhancing their antibacterial activity.

Kinetic Properties

The inhibition kinetics of avibactam against various β-lactamases have been extensively studied. The second-order rate constants for enzyme acylation (k2/Kik_2/K_i) vary significantly among different enzymes:

Enzyme k2/Kik_2/K_i (m1^-1s1^-1)
OXA-101.1×1011.1\times 10^{1}
CTX-M-151.0×1051.0\times 10^{5}
KPC-2Slow hydrolytic route

These values indicate that avibactam has a broad spectrum of activity against various β-lactamases, with particularly strong inhibition observed with CTX-M-15 .

Pharmacokinetics and Safety

This compound exhibits favorable pharmacokinetic properties. It has low binding to human plasma proteins and is primarily eliminated via renal pathways. Studies have shown that avibactam does not significantly inhibit major renal or hepatic transporters in vitro, indicating a low potential for drug-drug interactions in clinical settings .

Clinical Applications

This compound is primarily used in combination with ceftazidime to treat complicated infections caused by multidrug-resistant organisms. It has been particularly effective against carbapenem-resistant Enterobacteriaceae and Pseudomonas aeruginosa.

Case Studies

  • Successful Treatment of CRPA-Induced Brain Abscess
    • A 14-year-old male patient developed a brain abscess due to carbapenem-resistant Pseudomonas aeruginosa (CRPA) following tumor resection. Initial treatments were ineffective; however, after switching to intravenous ceftazidime/avibactam combined with intrathecal colistimethate sodium, the patient's condition improved significantly. After 14 days of treatment, imaging showed complete resolution of the abscess .
  • In Vitro Efficacy Against Resistant Strains
    • In laboratory settings, avibactam has demonstrated significant reductions in minimum inhibitory concentrations (MICs) for resistant strains of E. coli and K. pneumoniae. The MIC90 reduction ranged from 4 to 1,024-fold across various clinical isolates .

Research Findings

Recent studies have highlighted the importance of avibactam in restoring the antimicrobial activity of several β-lactams:

Antibiotic Restoration Efficacy
CeftazidimeSignificant improvement
CeftriaxoneEffective against resistant strains
ImipenemEnhanced activity observed
PiperacillinRestoration noted

These findings underscore the critical role avibactam plays in treating infections caused by resistant bacteria .

特性

CAS番号

1192491-61-4

分子式

C7H11N3NaO6S

分子量

288.24 g/mol

IUPAC名

sodium;[(2S,5R)-2-carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] sulfate

InChI

InChI=1S/C7H11N3O6S.Na/c8-6(11)5-2-1-4-3-9(5)7(12)10(4)16-17(13,14)15;/h4-5H,1-3H2,(H2,8,11)(H,13,14,15);/t4-,5+;/m1./s1

InChIキー

AXVUNLXMABVHIF-JBUOLDKXSA-N

SMILES

C1CC(N2CC1N(C2=O)OS(=O)(=O)[O-])C(=O)N.[Na+]

異性体SMILES

C1C[C@H](N2C[C@@H]1N(C2=O)OS(=O)(=O)O)C(=O)N.[Na]

正規SMILES

C1CC(N2CC1N(C2=O)OS(=O)(=O)O)C(=O)N.[Na]

外観

Solid powder

Key on ui other cas no.

1192491-61-4

ピクトグラム

Irritant

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO, not in water

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

NXL104;  NXL-104;  NXL 104;  Avibactam;  Avibactam sodium.

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Avibactam sodium
Reactant of Route 2
Reactant of Route 2
Avibactam sodium
Reactant of Route 3
Avibactam sodium
Reactant of Route 4
Avibactam sodium
Reactant of Route 5
Reactant of Route 5
Avibactam sodium
Reactant of Route 6
Avibactam sodium

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。